- Metal-free catalytic C-H bond activation and borylation of heteroarenes, Science (Washington, 2015, 349(6247), 513-516

Cas no 850567-47-4 (1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole)

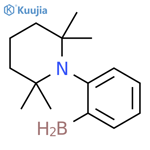

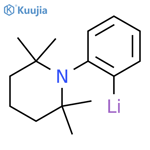

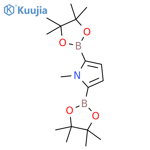

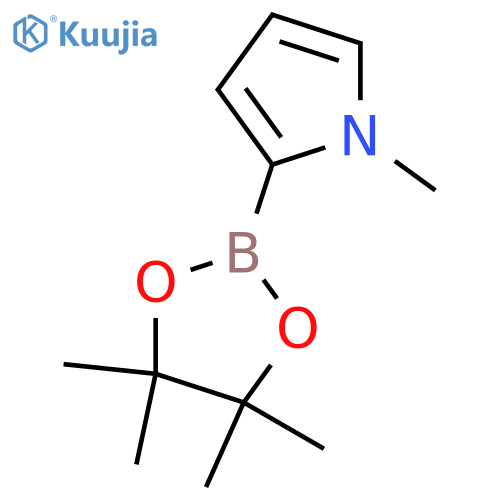

850567-47-4 structure

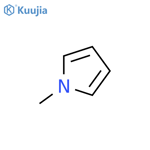

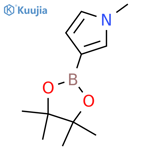

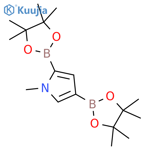

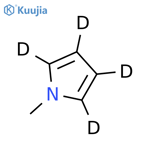

商品名:1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

CAS番号:850567-47-4

MF:C11H18BNO2

メガワット:207.077123165131

MDL:MFCD06659917

CID:720652

PubChem ID:44118773

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

- 1-Methylpyrrole-2-boronic acid pinacol ester

- 1H-Pyrrole,1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 1-Methyl-1H-pyrrole-2-boronic acid pinacol ester

- 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole

- 1-Methyl-2-pyrroleboronic acid pinacol ester

- N-Methylpyrrole-2-boronic acid, pinacol ester

- 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (ACI)

- 1-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

- 2-(1-Methylpyrrol-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- PS-9730

- 1-Methyl-1H-pyrrole-2-boronic acid, pinacol ester

- 1H-PYRROLE, 1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-

- EN300-212511

- DTXSID90656979

- 1-methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrole

- AKOS016003834

- SCHEMBL30717

- SY031069

- 850567-47-4

- MFCD06659917

- CS-0006834

- AB26630

- BBL103742

- STL557552

- N-Methylpyrrole-2-boronic acid,pinacol ester

- AT15983

-

- MDL: MFCD06659917

- インチ: 1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-6-8-13(9)5/h6-8H,1-5H3

- InChIKey: OEQQEXKRORJZPR-UHFFFAOYSA-N

- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1N(C)C=CC=1

計算された属性

- せいみつぶんしりょう: 207.14300

- どういたいしつりょう: 207.143

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.4A^2

じっけんとくせい

- 密度みつど: 0.99

- ゆうかいてん: 44-49 °C

- ふってん: 296.9 ℃ at 760 mmHg

- フラッシュポイント: 華氏温度:179.6°f< br / >摂氏度:82°C< br / >

- 屈折率: 1.487

- PSA: 23.39000

- LogP: 1.32430

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole セキュリティ情報

- 危害声明: Harmful/Store under -20C

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- ちょぞうじょうけん:−20°C

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB200802-25 g |

N-Methylpyrrole-2-boronic acid, pinacol ester; . |

850567-47-4 | 25g |

€994.00 | 2023-06-23 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076840-10g |

1-Methylpyrrole-2-boronic acid pinacol ester |

850567-47-4 | 98% | 10g |

¥1886.00 | 2024-07-28 | |

| Enamine | EN300-212511-0.25g |

1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 0.25g |

$65.0 | 2023-09-16 | ||

| Enamine | EN300-212511-10.0g |

1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 10.0g |

$793.0 | 2023-07-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-258792-1g |

1-Methyl-1H-pyrrole-2-boronic acid, pinacol ester, |

850567-47-4 | 1g |

¥436.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | Y1194868-5g |

1-Methylpyrrole-2-boronic Acid Pinacol Ester |

850567-47-4 | 97% | 5g |

$220 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ764-50mg |

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 98% | 50mg |

65.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ764-200mg |

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 98% | 200mg |

151.0CNY | 2021-08-04 | |

| Alichem | A109004981-10g |

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 97% | 10g |

$224.70 | 2023-08-31 | |

| Ambeed | A565018-100mg |

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 98% | 100mg |

$10.0 | 2024-04-17 |

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: 1-(2-Borylphenyl)-2,2,6,6-tetramethylpiperidine Solvents: Chloroform ; 5 h, rt → 80 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Bis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl](tetrahydrofuran… Solvents: Octane ; 24 h, 80 °C

リファレンス

Ortho-Selective C-H Borylation of Aromatic Ethers with Pinacol-borane by Organo Rare-Earth Catalysts

,

ACS Catalysis,

2018,

8(6),

5017-5022

合成方法 3

はんのうじょうけん

1.1 Reagents: Triethylamine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ; 20 °C

1.2 192 h, 20 °C

1.3 Reagents: Triethylamine ; 1 h, 20 °C

1.2 192 h, 20 °C

1.3 Reagents: Triethylamine ; 1 h, 20 °C

リファレンス

Pinacol boronates by direct arene borylation with borenium cations

,

Angewandte Chemie,

2011,

50(9),

2102-2106

合成方法 4

はんのうじょうけん

1.1 Catalysts: 4,5-Diazafluorene , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 2 min, rt

1.2 12 h, 40 °C

1.2 12 h, 40 °C

リファレンス

Iridium-Catalyzed Ligand-Controlled Remote para-Selective C-H Activation and Borylation of Twisted Aromatic Amides

,

Angewandte Chemie,

2022,

61(27),

合成方法 5

はんのうじょうけん

1.1 Catalysts: 2346606-58-2 ; 18 h, 100 °C

リファレンス

Catalytic C-H Borylation Using Iron Complexes Bearing 4,5,6,7-Tetrahydroisoindol-2-ide-Based PNP-Type Pincer Ligand

,

Chemistry - An Asian Journal,

2019,

14(12),

2097-2101

合成方法 6

はんのうじょうけん

1.1 Solvents: Hexamethylbenzene , Chloroform-d ; 16 h, rt → 80 °C

リファレンス

Metal-free catalytic C-H bond activation and borylation of heteroarenes

,

Science (Washington,

2015,

349(6247),

513-516

合成方法 7

はんのうじょうけん

1.1 Solvents: Toluene ; 5 h, rt → 80 °C

2.1 Solvents: Chloroform-d ; 30 min, 20 °C

2.1 Solvents: Chloroform-d ; 30 min, 20 °C

リファレンス

Metal-free catalytic C-H bond activation and borylation of heteroarenes

,

Science (Washington,

2015,

349(6247),

513-516

合成方法 8

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ; 2 h, 80 °C

リファレンス

- Metal-Free Borylation of Heteroarenes Using Ambiphilic Aminoboranes: On the Importance of Sterics in Frustrated Lewis Pair C-H Bond Activation, Journal of the American Chemical Society, 2017, 139(41), 14714-14723

合成方法 9

はんのうじょうけん

1.1 Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ; 10 min, rt; 2 h, 80 °C

リファレンス

- Precatalysts and process for the metal-free functionalization of sp2 carbons using the same, United States, , ,

合成方法 10

はんのうじょうけん

1.1 Solvents: Hexamethylbenzene , Chloroform-d ; 16 h, rt → 80 °C

2.1 Solvents: Chloroform-d ; 30 min, 20 °C

2.1 Solvents: Chloroform-d ; 30 min, 20 °C

リファレンス

Metal-free catalytic C-H bond activation and borylation of heteroarenes

,

Science (Washington,

2015,

349(6247),

513-516

合成方法 11

はんのうじょうけん

1.1 Reagents: Triethylamine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ; 20 °C

1.2 20 h, 20 °C

1.3 Reagents: Triethylamine ; 1 h, 20 °C

1.2 20 h, 20 °C

1.3 Reagents: Triethylamine ; 1 h, 20 °C

リファレンス

Pinacol boronates by direct arene borylation with borenium cations

,

Angewandte Chemie,

2011,

50(9),

2102-2106

合成方法 12

はんのうじょうけん

1.1 Catalysts: [[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazolium-4,5-diyl]-1,2-ph… Solvents: Methylcyclohexane ; 16 h, 80 °C

リファレンス

Nickel-Catalyzed C(sp2)-H Borylation of Arenes

,

Organometallics,

2019,

38(17),

3286-3293

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) ; 5 min, rt

1.2 Reagents: N,N-Bis(1-methylethyl)boranamine ; 18 h, 110 °C; 110 °C → rt

1.3 Solvents: Tetrahydrofuran ; 1.5 h, rt

1.2 Reagents: N,N-Bis(1-methylethyl)boranamine ; 18 h, 110 °C; 110 °C → rt

1.3 Solvents: Tetrahydrofuran ; 1.5 h, rt

リファレンス

Iridium/N-heterocyclic carbene-catalyzed C-H borylation of arenes by diisopropylaminoborane

,

Beilstein Journal of Organic Chemistry,

2016,

12,

654-661

合成方法 14

はんのうじょうけん

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Toluene ; 2 h, -80 °C; 1 h, -80 °C → rt; overnight, rt

1.2 Reagents: Bromotrimethylsilane ; 4 h, rt

2.1 Solvents: Toluene ; 5 h, rt → 80 °C

3.1 Solvents: Chloroform-d ; 30 min, 20 °C

1.2 Reagents: Bromotrimethylsilane ; 4 h, rt

2.1 Solvents: Toluene ; 5 h, rt → 80 °C

3.1 Solvents: Chloroform-d ; 30 min, 20 °C

リファレンス

Metal-free catalytic C-H bond activation and borylation of heteroarenes

,

Science (Washington,

2015,

349(6247),

513-516

合成方法 15

はんのうじょうけん

1.1 Catalysts: (T-4)-Bis[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene]bis(2-methyl-… ; 5 min, rt

1.2 48 h, 80 °C

1.2 48 h, 80 °C

リファレンス

Cobalt-Catalyzed C-H Borylation of Alkyl Arenes and Heteroarenes Including the First Selective Borylations of Secondary Benzylic C-H Bonds

,

Organometallics,

2018,

37(10),

1567-1574

合成方法 16

はんのうじょうけん

1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ; 20 h, 100 °C

リファレンス

C-H borylation by platinum catalysis

,

Bulletin of the Chemical Society of Japan,

2017,

90(3),

332-342

合成方法 17

はんのうじょうけん

1.1 Catalysts: Sodium tert-butoxide , Bis(1,5-cyclooctadiene)nickel , 1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) Solvents: 1-Methylpyrrole ; 20 h, 80 °C

リファレンス

Nickel-catalyzed borylation of arenes and indoles via C-H bond cleavage

,

Chemical Communications (Cambridge,

2015,

51(30),

6508-6511

合成方法 18

はんのうじょうけん

1.1 Solvents: Chloroform-d ; 30 min, 20 °C

リファレンス

Metal-free catalytic C-H bond activation and borylation of heteroarenes

,

Science (Washington,

2015,

349(6247),

513-516

合成方法 19

はんのうじょうけん

1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ; 20 h, 100 °C

リファレンス

C-H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes

,

Journal of the American Chemical Society,

2015,

137(38),

12211-12214

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Raw materials

- N-Methylpyrrole-d4 (ring-d4)

- 2,3-Dimethylbutane-2,3-diol

- Piperidine, 1-(2-borylphenyl)-2,2,6,6-tetramethyl-

- Lithium, [2-(2,2,6,6-tetramethyl-1-piperidinyl)phenyl]-

- Bis(pinacolato)diborane

- Pinacolborane

- N-Methylpyrrole

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Preparation Products

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

850567-47-4 (1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole) 関連製品

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:850567-47-4)1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

清らかである:99%

はかる:5g

価格 ($):154.0